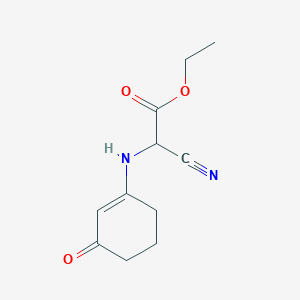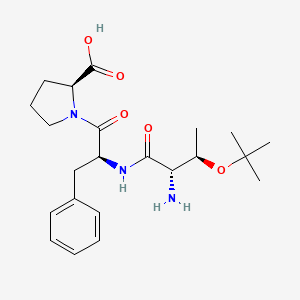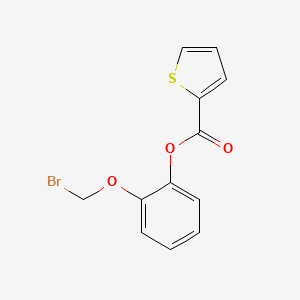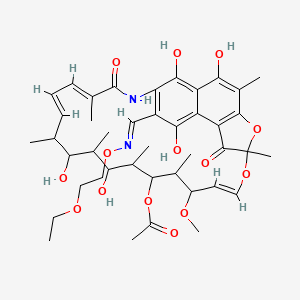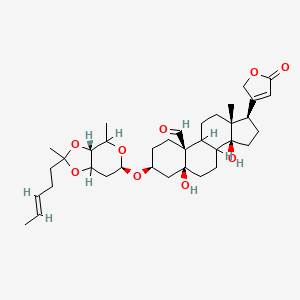
6-Methylhepten-5-on-2-helveticosid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methylhepten-5-on-2-helveticosid can be synthesized from oil of lemongrass or citral by refluxing for 12 hours in an aqueous solution containing potassium carbonate (K2CO3), followed by distillation and vacuum fractionation . Another method involves the reaction of acetoacetic ester and methylbuten-3-ol-2 with aluminum alcoholate in Carroll’s reaction, followed by pyrolysis of the ester .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes as laboratory preparation but on a larger scale. The use of efficient distillation and fractionation techniques ensures high purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylhepten-5-on-2-helveticosid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Applications De Recherche Scientifique
6-Methylhepten-5-on-2-helveticosid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of terpenoids and other complex organic molecules.
Biology: It plays a role in the metabolism of carotenoids in fruits, contributing to their flavor and aroma.
Industry: It is used in the production of flavors and fragrances due to its citrus-like odor.
Mécanisme D'action
The mechanism by which 6-Methylhepten-5-on-2-helveticosid exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it is involved in the metabolism of carotenoids, leading to the formation of volatile compounds that contribute to fruit flavor . In plants, it promotes programmed cell death by activating specific genes and pathways .
Comparaison Avec Des Composés Similaires
6-Methylhepten-5-on-2-helveticosid is similar to other unsaturated methylated ketones such as:
- 2-Methyl-2-hepten-6-one
- Methyl heptenone
- Prenylacetone
These compounds share similar structures and chemical properties but differ in their specific applications and biological activities. This compound is unique due to its role in the metabolism of carotenoids and its use in the synthesis of terpenoids .
Propriétés
Numéro CAS |
40279-51-4 |
|---|---|
Formule moléculaire |
C36H52O9 |
Poids moléculaire |
628.8 g/mol |
Nom IUPAC |
(3S,5S,10S,13R,14S,17R)-3-[[(3aR,6R)-2,4-dimethyl-2-[(E)-pent-3-enyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C36H52O9/c1-5-6-7-12-33(4)44-28-18-30(42-22(2)31(28)45-33)43-24-8-14-34(21-37)26-9-13-32(3)25(23-17-29(38)41-20-23)11-16-36(32,40)27(26)10-15-35(34,39)19-24/h5-6,17,21-22,24-28,30-31,39-40H,7-16,18-20H2,1-4H3/b6-5+/t22?,24-,25+,26?,27?,28?,30-,31+,32+,33?,34-,35-,36-/m0/s1 |
Clé InChI |
SVERRFDYBOELPT-YOGFUXKOSA-N |
SMILES isomérique |
C/C=C/CCC1(O[C@@H]2C(O[C@H](CC2O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)C=O)C)C |
SMILES canonique |
CC=CCCC1(OC2CC(OC(C2O1)C)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



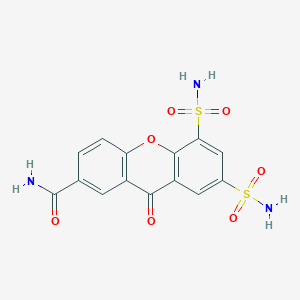
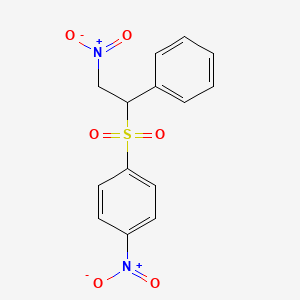
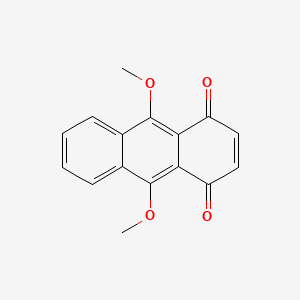
![[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile](/img/structure/B14664466.png)

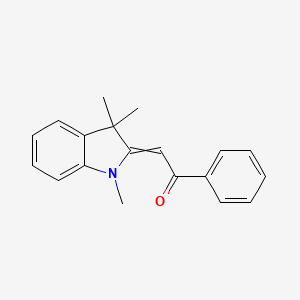
![7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid](/img/structure/B14664495.png)

![2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14664503.png)
